5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Overview
Description
5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol: is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the amino and hydroxymethyl groups. Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules. Its bicyclic structure could enable it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, 5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and materials. Its unique properties may enable the development of new products with enhanced performance.
Mechanism of Action
The mechanism of action of 5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, modulating their activity. The bicyclic structure may also play a role in stabilizing these interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol: shares similarities with other bicyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its bicyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O3/c10-8-7-9(12-3-11-8)15(14-13-7)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPYSGBHZQYENP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=N2)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301782 | |
Record name | 3-(2-deoxypentofuranosyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4229-57-6 | |
Record name | NSC146368 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-deoxypentofuranosyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.